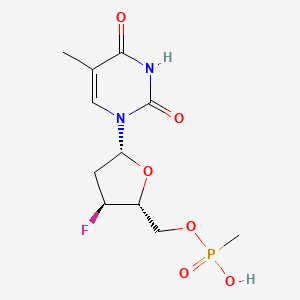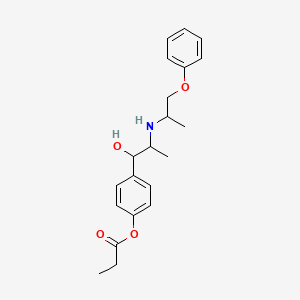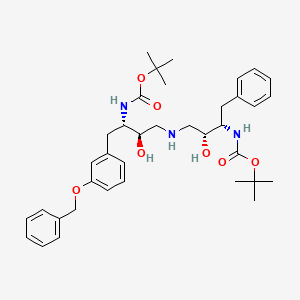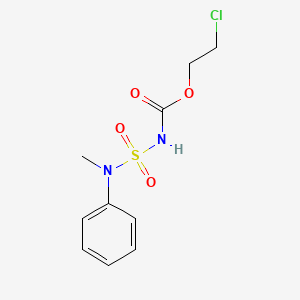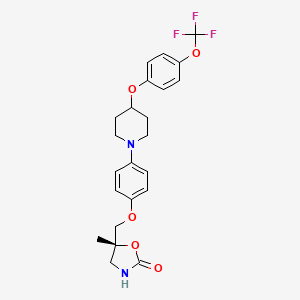
Delamanid metabolite M4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delamanid metabolite M4 is a derivative of Delamanid, a nitroimidazole compound used in the treatment of multidrug-resistant tuberculosis. Delamanid is metabolized in the body to form several metabolites, including M4. This metabolite plays a crucial role in the pharmacokinetics and pharmacodynamics of Delamanid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Delamanid and its metabolites involves complex chemical reactions. Delamanid is primarily metabolized by albumin into its metabolites. The specific synthetic routes and reaction conditions for Delamanid metabolite M4 are not extensively detailed in the literature. the general process involves the metabolic conversion of Delamanid in the presence of albumin .
Industrial Production Methods: Industrial production of Delamanid and its metabolites, including M4, involves large-scale chemical synthesis and purification processes. These methods ensure the production of high-purity compounds suitable for pharmaceutical use. The exact industrial production methods for this compound are proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
Types of Reactions: Delamanid metabolite M4 undergoes various chemical reactions, including oxidation and reduction. These reactions are essential for its metabolic activation and subsequent pharmacological effects.
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound include albumin and other biological catalysts. The metabolic conversion primarily occurs in the liver, where enzymes facilitate the oxidation and reduction reactions.
Major Products Formed: The major products formed from the reactions involving this compound include other oxidative metabolites. These products contribute to the overall pharmacological activity of Delamanid in treating tuberculosis .
Aplicaciones Científicas De Investigación
Delamanid metabolite M4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and reactions. In biology and medicine, it is researched for its role in the treatment of multidrug-resistant tuberculosis. The metabolite’s pharmacokinetics and pharmacodynamics are crucial for understanding the drug’s efficacy and safety. In the industry, this compound is used in the development of new antitubercular agents and other pharmaceutical compounds .
Comparación Con Compuestos Similares
Delamanid metabolite M4 is unique compared to other similar compounds due to its specific metabolic pathway and pharmacological effects. Similar compounds include other nitroimidazole derivatives such as Pretomanid and Metronidazole. These compounds also exhibit antitubercular activity but differ in their metabolic pathways and mechanisms of action. This compound’s unique metabolic conversion by albumin and its specific inhibition of mycolic acid synthesis distinguish it from these other compounds .
Conclusion
This compound is a significant compound in the treatment of multidrug-resistant tuberculosis Its unique chemical properties, metabolic pathways, and pharmacological effects make it a valuable subject of scientific research
Propiedades
| 1202874-97-2 | |
Fórmula molecular |
C23H25F3N2O5 |
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
(5R)-5-methyl-5-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H25F3N2O5/c1-22(14-27-21(29)33-22)15-30-17-4-2-16(3-5-17)28-12-10-19(11-13-28)31-18-6-8-20(9-7-18)32-23(24,25)26/h2-9,19H,10-15H2,1H3,(H,27,29)/t22-/m1/s1 |
Clave InChI |
YWUUOWBFZQTMER-JOCHJYFZSA-N |
SMILES isomérico |
C[C@@]1(CNC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
SMILES canónico |
CC1(CNC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



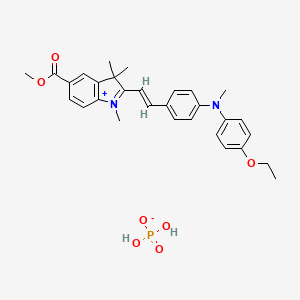
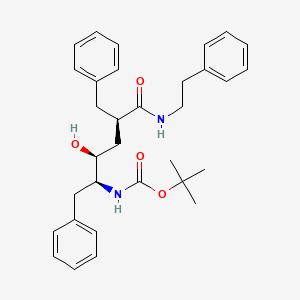
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)

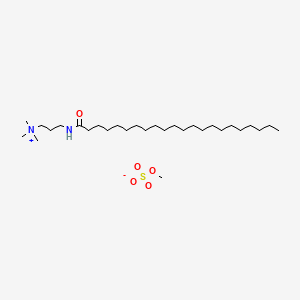
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)

